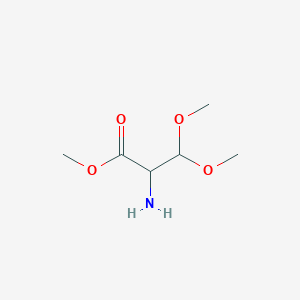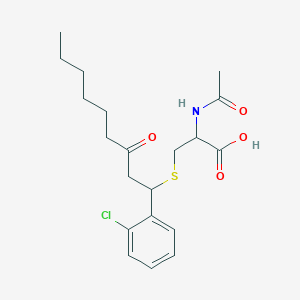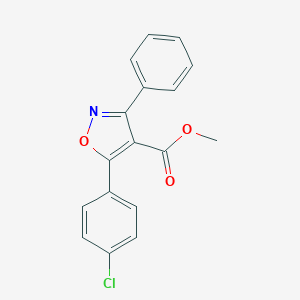![molecular formula C17H22N4O2 B038929 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide CAS No. 123258-83-3](/img/structure/B38929.png)
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is a chemical compound that has potential applications in scientific research.
Scientific Research Applications
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide has potential applications in scientific research as a tool compound. It has been shown to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. Additionally, it may have potential as a lead compound for the development of new drugs that target this protein.
Mechanism Of Action
The mechanism of action of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is not fully understood. However, it is known to bind to a specific protein target and modulate its activity. This protein target is involved in various cellular processes, including cell growth and division, and is implicated in several diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide are still being studied. However, it has been shown to affect the activity of a specific protein target, which may have downstream effects on cellular processes such as cell growth and division.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide in lab experiments is its ability to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide. One direction is to further study its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a lead compound for the development of new drugs that target the protein it binds to. Additionally, it may be useful to investigate its potential applications in the treatment of specific diseases.
Synthesis Methods
The synthesis of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide involves the reaction of a benzimidazole-1-carboxylic acid derivative with a bicyclic amine. The reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting compound is purified through column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
CAS RN |
123258-83-3 |
|---|---|
Product Name |
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide |
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-20-12-5-4-6-13(20)10-11(9-12)18-16(22)21-15-8-3-2-7-14(15)19-17(21)23/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,23)/t11?,12-,13+ |
InChI Key |
KQXMAPPEQLLSJE-YHWZYXNKSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)


![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)



